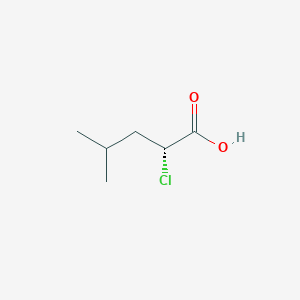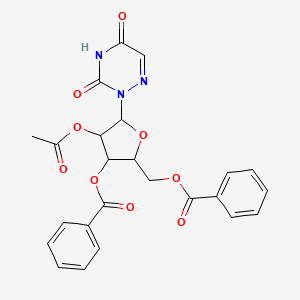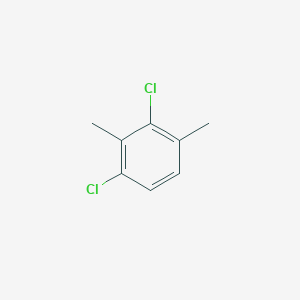
3-Methylazetidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylazetidine-2,4-dione is a heterocyclic organic compound characterized by a four-membered ring structure containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-aminopropanoic acid with phosgene, leading to the formation of the azetidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-Methylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-Methylazetidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Methylazetidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological outcomes. The pathways involved often include modulation of enzyme activity, alteration of cellular signaling, and induction of apoptosis in cancer cells.
相似化合物的比较
Azetidine-2,4-dione: Lacks the methyl group at the 3-position, resulting in different chemical properties.
3-Ethylazetidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness: 3-Methylazetidine-2,4-dione is unique due to its specific substitution pattern, which influences its chemical behavior and potential applications. The presence of the methyl group at the 3-position can enhance its stability and reactivity compared to its analogs.
属性
CAS 编号 |
34085-09-1 |
|---|---|
分子式 |
C4H5NO2 |
分子量 |
99.09 g/mol |
IUPAC 名称 |
3-methylazetidine-2,4-dione |
InChI |
InChI=1S/C4H5NO2/c1-2-3(6)5-4(2)7/h2H,1H3,(H,5,6,7) |
InChI 键 |
MFWDZZNOWHPWTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)



![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)



![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)



